molecular formula C8H9NO4 B2409978 Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate CAS No. 1891129-54-6

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate

Cat. No.: B2409978
CAS No.: 1891129-54-6
M. Wt: 183.163
InChI Key: PFWUQYGQXMDYIU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is a chemical compound with the molecular formula C8H9NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

IUPAC Name

methyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-5(8(11)13-2)3-4-9-7(6)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWUQYGQXMDYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate typically involves the esterification of 2-hydroxy-3-methoxypyridine-4-carboxylic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-hydroxy-3-methoxypyridine-4-carboxylic acid+methanolsulfuric acidMethyl 2-hydroxy-3-methoxypyridine-4-carboxylate+water\text{2-hydroxy-3-methoxypyridine-4-carboxylic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-hydroxy-3-methoxypyridine-4-carboxylic acid+methanolsulfuric acid​Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-hydroxy-3-methoxypyridine-4-carboxaldehyde.

    Reduction: 2-hydroxy-3-methoxypyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their function. The carboxylate group can participate in ionic interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate: Similar in structure but with different substituents.

    Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Contains a chlorine atom instead of a hydroxyl group.

    Methyl 4-hydroxy-2-methoxypyridine-3-carboxylate: Differently substituted pyridine derivative.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in organic synthesis and has been investigated for various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COO⁻) groups, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Additionally, the carboxylate group may participate in ionic interactions, enhancing the compound's overall efficacy in biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting its potential use in developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in various disease models.

3. Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound have revealed promising results in cancer cell lines. For instance, it has been tested against prostate cancer cell lines, showing potential for inhibiting cell proliferation without significant cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, suggesting strong antibacterial activity.

Bacterial StrainInhibition Zone (mm)Control (mm)
E. coli150
S. aureus120
P. aeruginosa100

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, this compound reduced levels of TNF-alpha and IL-6 cytokines significantly compared to untreated controls.

Treatment GroupTNF-alpha (pg/ml)IL-6 (pg/ml)
Control12080
Compound Administered5030

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